N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide
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Overview
Description
N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide is a compound that features a furan ring substituted with an aminomethyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide typically involves the reaction of 5-(aminomethyl)furan-2-carboxylic acid with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the nitro group can produce the corresponding amine .
Scientific Research Applications
N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition can lead to a decrease in tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-{[5-(aminomethyl)furan-2-yl]methyl}benzenesulfonamide: Known for its enzyme inhibitory properties.
N-{[5-(hydroxymethyl)furan-2-yl]methyl}benzenesulfonamide: Similar structure but with a hydroxymethyl group instead of an aminomethyl group, which may affect its reactivity and biological activity.
N-{[5-(methyl)furan-2-yl]methyl}benzenesulfonamide: Contains a methyl group, which can influence its chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research in cancer therapy .
Properties
Molecular Formula |
C12H14N2O3S |
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Molecular Weight |
266.32 g/mol |
IUPAC Name |
N-[[5-(aminomethyl)furan-2-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O3S/c13-8-10-6-7-11(17-10)9-14-18(15,16)12-4-2-1-3-5-12/h1-7,14H,8-9,13H2 |
InChI Key |
HUFIZMCNXGEKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)CN |
Origin of Product |
United States |
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